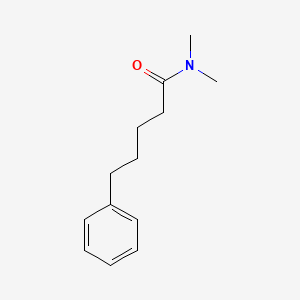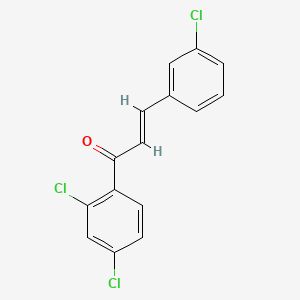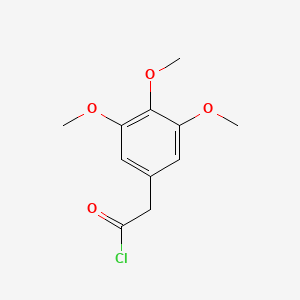
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate, also known as 4-bromo-2-methylbutyl 4,4-difluorobutanoate, is a synthetic organic compound used in numerous scientific research applications. It is a brominated derivative of methylbutanoate, a common organic compound. In its pure form, ethyl 4-bromo-4,4-difluoro-2-methylbutanoate appears as a colorless liquid with a slight odor. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and ethyl ether.
Applications De Recherche Scientifique
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is used in a variety of scientific research applications. It is often used as a reactant in organic synthesis, as a catalyst in chemical reactions, and as a reagent in analytical chemistry. It is also used in the synthesis of various pharmaceuticals, such as antifungal drugs and antibiotics. Additionally, it is used to study the structure and properties of organic compounds, as well as to investigate the mechanism of action of various enzymes.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate is not well understood. However, it is believed that the compound acts as a nucleophile, meaning that it can form covalent bonds with other molecules. It is also believed that the compound can act as an electrophile, meaning that it can accept electrons from other molecules. Additionally, it is believed that the compound can act as a Lewis acid, meaning that it can act as a proton acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-bromo-4,4-difluoro-2-methylbutanoate have not been extensively studied. However, it is known that the compound can act as a proton acceptor, and it is believed that it can affect the activity of various enzymes. Additionally, it has been suggested that the compound may act as a neurotoxin, meaning that it can affect the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-bromo-4,4-difluoro-2-methylbutanoate in laboratory experiments include its low toxicity, its stability, and its ability to act as a proton acceptor. Additionally, it is relatively inexpensive and can be easily obtained. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential future directions for research involving ethyl 4-bromo-4,4-difluoro-2-methylbutanoate include further investigation into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted into its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted into its potential as a neurotoxin, as well as its potential to act as a catalyst in various chemical reactions. Finally, further research could be conducted into its potential as a reagent in analytical chemistry.
Méthodes De Synthèse
Ethyl 4-bromo-4,4-difluoro-2-methylbutanoate can be synthesized through a nucleophilic substitution reaction of 4-bromo-4,4-difluorobutanoic acid and ethyl alcohol. In this reaction, the acid is heated with ethyl alcohol in an inert atmosphere. The reaction is completed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction product is then purified by distillation to obtain the desired compound.
Propriétés
IUPAC Name |
ethyl 4-bromo-4,4-difluoro-2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWCAYHRUEKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














